N-[[1-[2-(2-fluorophenyl)ethyl]piperidin-3-yl]methyl]-N-methyl-3-(1,2-oxazolidin-2-yl)propanamide
Overview
Description
N-[[1-[2-(2-fluorophenyl)ethyl]piperidin-3-yl]methyl]-N-methyl-3-(1,2-oxazolidin-2-yl)propanamide is a synthetic compound that belongs to the class of fentanyl analogues. These compounds are known for their potent analgesic properties and are often used in medical settings for pain management. The compound’s structure includes a piperidine ring, a fluorophenyl group, and an oxazolidinyl moiety, which contribute to its unique pharmacological profile .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-[2-(2-fluorophenyl)ethyl]piperidin-3-yl]methyl]-N-methyl-3-(1,2-oxazolidin-2-yl)propanamide typically involves multiple steps, starting with the preparation of the piperidine ring. The fluorophenyl group is introduced through a nucleophilic substitution reaction, followed by the addition of the oxazolidinyl moiety. The final step involves the formation of the amide bond under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[[1-[2-(2-fluorophenyl)ethyl]piperidin-3-yl]methyl]-N-methyl-3-(1,2-oxazolidin-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
N-[[1-[2-(2-fluorophenyl)ethyl]piperidin-3-yl]methyl]-N-methyl-3-(1,2-oxazolidin-2-yl)propanamide has several scientific research applications:
Chemistry: Used as a reference compound in the study of fentanyl analogues and their chemical properties.
Biology: Investigated for its interactions with biological receptors and its effects on cellular processes.
Medicine: Explored for its potential as an analgesic and its pharmacokinetic properties.
Industry: Utilized in the development of new synthetic methodologies and drug formulations.
Mechanism of Action
The compound exerts its effects by binding to opioid receptors in the central nervous system. This binding leads to the activation of intracellular signaling pathways that result in analgesia. The molecular targets include the mu-opioid receptor, which is primarily responsible for its potent analgesic effects .
Comparison with Similar Compounds
Similar Compounds
Fentanyl: A well-known opioid analgesic with a similar structure but different pharmacokinetic properties.
2-Fluorofentanyl: Another fentanyl analogue with a fluorine atom in a different position, leading to variations in potency and efficacy.
3-Methylfentanyl: A derivative with a methyl group that alters its pharmacological profile.
Properties
IUPAC Name |
N-[[1-[2-(2-fluorophenyl)ethyl]piperidin-3-yl]methyl]-N-methyl-3-(1,2-oxazolidin-2-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32FN3O2/c1-23(21(26)10-14-25-12-5-15-27-25)16-18-6-4-11-24(17-18)13-9-19-7-2-3-8-20(19)22/h2-3,7-8,18H,4-6,9-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOJQTRZDVSBIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCN(C1)CCC2=CC=CC=C2F)C(=O)CCN3CCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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